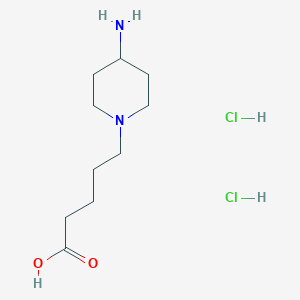
3-Fluoro-4-(piperazin-1-yl)benzoic acid hydrochloride
Overview
Description
3-Fluoro-4-(piperazin-1-yl)benzoic acid hydrochloride is a heterocyclic organic compound . It has a molecular weight of 260.69 and a molecular formula of C11H14ClFN2O2 . The IUPAC name for this compound is 3-fluoro-4-piperazin-1-ylbenzoic acid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the canonical SMILES string: C1CN(CCN1)C2=C(C=C(C=C2)C(=O)O)F .Physical And Chemical Properties Analysis
This compound is a white to yellow powder or crystals . It has a molecular weight of 260.69 and a molecular formula of C11H14ClFN2O2 .Scientific Research Applications
Crystal Structure Analysis
The crystal structure of related compounds to 3-Fluoro-4-(piperazin-1-yl)benzoic acid hydrochloride has been studied. For example, the study of 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid revealed details about the conformation and angles formed between piperazine rings and benzene rings, which could be relevant in understanding the structural properties of similar compounds (Faizi, Ahmad, & Golenya, 2016).
Antimicrobial Activity
Compounds with structures similar to this compound have been synthesized and evaluated for their antimicrobial properties. For instance, certain piperazine derivatives showed potent activity against bacteria like P. aeruginosa, S. aureus, E. coli, and the fungal strain C. albicans (Mishra & Chundawat, 2019).
Luminescent Properties and Photo-induced Electron Transfer
Piperazine substituted naphthalimide compounds, which are structurally related, have been synthesized and studied for their fluorescence spectra, demonstrating potential applications in photophysics or photochemistry (Gan, Chen, Chang, & Tian, 2003).
Molecular Interactions
Studies on closely related compounds have provided insights into molecular interactions and structures, which can be crucial in the development of new drugs or materials (Mahesha et al., 2019).
Photochemistry
Research on the photochemical behavior of compounds structurally similar to this compound, such as ciprofloxacin, revealed insights into the effects of light on these compounds, which can be significant in understanding their stability and behavior under various conditions (Mella, Fasani, & Albini, 2001).
Metabolism Studies
Investigations into the metabolism of compounds similar to this compound have been conducted, which can provide important information for pharmacokinetic modeling and drug development (Hvenegaard et al., 2012).
Synthesis of Potential Antimicrobial Agents
Research on the synthesis of fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives, which are structurally similar, indicates potential for developing new antimicrobial agents (Rameshkumar et al., 2003).
Pharmaceutical Synthesis and Application
Research also includes the synthesis of specific pharmaceutical compounds, such as flunarizine, which indicates potential methods for synthesizing related compounds (Shakhmaev, Sunagatullina, & Zorin, 2016).
properties
IUPAC Name |
3-fluoro-4-piperazin-1-ylbenzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2.ClH/c12-9-7-8(11(15)16)1-2-10(9)14-5-3-13-4-6-14;/h1-2,7,13H,3-6H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDNXNJVVFDWPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)C(=O)O)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride](/img/structure/B1448486.png)



![1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine trihydrate](/img/structure/B1448490.png)
![Tert-butyl {1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}carbamate](/img/structure/B1448495.png)
![Ethyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride](/img/structure/B1448496.png)
amine](/img/structure/B1448497.png)

